molecular formula C10H22O4SSi B14453431 Trimethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate CAS No. 72458-54-9

Trimethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate

Cat. No.: B14453431
CAS No.: 72458-54-9
M. Wt: 266.43 g/mol
InChI Key: FIHVOWICTMWQNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate is an organosilicon compound characterized by the presence of a trimethylsilyl group. This compound is notable for its chemical inertness and large molecular volume, which makes it useful in various applications, particularly in organic synthesis and analytical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate typically involves the reaction of 2,4-dimethyl-3-oxopentane-2-sulfonic acid with a trimethylsilylating agent such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent hydrolysis .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include acids, bases, and nucleophiles. Reaction conditions often involve the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis yields 2,4-dimethyl-3-oxopentane-2-sulfonic acid and trimethylsilanol .

Scientific Research Applications

Trimethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a protecting group for hydroxyl and carboxyl groups in organic synthesis.

    Biology: Employed in the derivatization of biomolecules for analysis by gas chromatography or mass spectrometry.

    Medicine: Investigated for potential use in drug delivery systems due to its chemical stability and inertness.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trimethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on a molecule during chemical synthesis. This allows for selective reactions to occur at other sites on the molecule .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl Chloride: Another commonly used trimethylsilylating agent.

    Bis(trimethylsilyl)acetamide: Used for similar purposes in organic synthesis.

    Trimethylsilyl Ethyl Ester: Shares similar properties and applications.

Uniqueness

Trimethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate is unique due to its specific structure, which combines the properties of the trimethylsilyl group with the functional groups present in 2,4-dimethyl-3-oxopentane-2-sulfonic acid. This combination allows for unique reactivity and applications in various fields of research and industry .

Properties

CAS No.

72458-54-9

Molecular Formula

C10H22O4SSi

Molecular Weight

266.43 g/mol

IUPAC Name

trimethylsilyl 2,4-dimethyl-3-oxopentane-2-sulfonate

InChI

InChI=1S/C10H22O4SSi/c1-8(2)9(11)10(3,4)15(12,13)14-16(5,6)7/h8H,1-7H3

InChI Key

FIHVOWICTMWQNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C)(C)S(=O)(=O)O[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.